Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
828927-33-9 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
prop-2-ynyl N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9) |
InChI Key |
CIKRLXFOMPPWKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)OCC#C |
Origin of Product |
United States |
Synthetic Methodologies for Prop 2 Yn 1 Yl Prop 2 Yn 1 Ylcarbamate and Analogs
Precursor Synthesis Strategies
The efficient synthesis of the target carbamate (B1207046) is contingent upon the availability of its key building blocks: prop-2-yn-1-amine and a suitable propargyl-containing carbonyl electrophile.
Synthesis of Prop-2-yn-1-amine
Prop-2-yn-1-amine, commonly known as propargylamine (B41283), is a fundamental precursor. Its synthesis can be approached through several established methods. A prevalent industrial method involves the reaction of propargyl halides, such as propargyl bromide or chloride, with an amine source.
A versatile and widely adopted laboratory-scale approach is the three-component coupling reaction, often referred to as the A³ coupling (Aldehyde-Alkyne-Amine). This one-pot reaction combines an aldehyde (often formaldehyde), a terminal alkyne, and an amine to generate the corresponding propargylamine. The reaction is typically catalyzed by a transition metal complex.
| Catalyst System | Aldehyde | Alkyne | Amine Source | Notes |
| Copper(I) bromide (CuBr) / (R)-QUINAP | Various | Terminal Alkynes | Secondary Amines | Provides chiral propargylamines with good enantioselectivity. |
| Gold(III) salen complex | Various | Terminal Alkynes | Various Amines | Reaction proceeds in water with excellent yields. |
| Silver(I) iodide (AgI) | Various | Terminal Alkynes | Various Amines | Catalyzes the reaction in water without a co-catalyst. |
Synthesis of Prop-2-ynyl Chloroformate
Prop-2-ynyl chloroformate serves as the electrophilic partner in the carbamate formation step. The most direct and common method for its synthesis is the reaction of propargyl alcohol with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). smolecule.com This reaction is a type of acylation where the hydroxyl group of the alcohol attacks the carbonyl carbon of phosgene. smolecule.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures (0-25°C) and in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct that is formed. smolecule.com
The mechanism involves a nucleophilic attack by the oxygen of propargyl alcohol on the electrophilic carbonyl carbon of phosgene, leading to a tetrahedral intermediate. smolecule.com Subsequent elimination of a chloride ion and a proton (scavenged by the base) yields the final prop-2-ynyl chloroformate product. smolecule.com
Preparation of Mono-propargyl Carbamate Intermediates (e.g., Prop-2-yn-1-yl carbamate)
Mono-propargylated carbamates, such as prop-2-yn-1-yl carbamate, are valuable intermediates and are used in various synthetic applications, including the formation of sulfoximine (B86345) propargyl carbamates. nih.govacs.org A documented method for the preparation of prop-2-yn-1-yl carbamate involves the reaction of propargyl alcohol with sodium cyanate (B1221674) (NaOCN) in the presence of an acid. nih.gov
In a typical procedure, trifluoroacetic acid is added dropwise to a stirred solution of propargyl alcohol and sodium cyanate in an anhydrous ether solvent. nih.gov The reaction mixture is stirred overnight, and after workup and purification by column chromatography, prop-2-yn-1-yl carbamate is obtained as a white solid. nih.gov
| Reactant 1 | Reactant 2 | Acid | Solvent | Product |
| Propargyl alcohol | Sodium Cyanate (NaOCN) | Trifluoroacetic Acid (CF₃CO₂H) | Anhydrous Diethyl Ether (Et₂O) | Prop-2-yn-1-yl carbamate |
Carbamate Formation Reactions for O,N-Dipropargylated Structures
With the precursors in hand, the final assembly of the target molecule can be achieved. The primary method is a direct condensation, though alternative strategies involving metal-catalyzed reactions can be envisioned for analogous structures.
Condensation Approaches (e.g., Propargyl Amine with Prop-2-ynyl Chloroformate)
The most straightforward route to Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate is the direct condensation of prop-2-yn-1-amine with prop-2-ynyl chloroformate. This reaction follows a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the chloroformate.
This attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a leaving group. A base, often a tertiary amine like triethylamine or even an excess of the propargylamine reactant, is typically added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion.
Metal-Catalyzed N-Alkynylation Routes for Carbamates
An alternative strategy for synthesizing dipropargylated carbamate analogs involves the N-alkynylation of a pre-formed carbamate. This route is particularly relevant for structures where direct condensation is not feasible or for building more complex molecular architectures. While not a direct synthesis of the title compound, the N-propargylation of a carbamate-containing molecule has been demonstrated.
For instance, the synthesis of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate involves the N-alkynylation of an aniline (B41778) derivative. nih.gov In this procedure, (2-aminophenyl)carbamic acid tert-butyl ester is refluxed in acetone (B3395972) with anhydrous potassium carbonate (K₂CO₃), followed by the addition of potassium iodide (KI) and propargyl bromide. nih.gov This reaction demonstrates the installation of propargyl groups onto a nitrogen atom within a molecule that already contains a carbamate moiety. nih.gov This principle could be extended to the direct N-propargylation of a carbamate nitrogen under suitable metal-catalyzed or base-mediated conditions, representing a viable pathway to various O,N-dipropargylated carbamate analogs.
General Strategies for Carbamate Synthesis in Alkynylated Systems
The formation of the carbamate group in molecules containing a propargyl moiety can be achieved through several reliable synthetic routes. These methods typically involve the reaction of a propargyl-containing nucleophile (an alcohol or amine) with an electrophilic carbonyl source.
One of the most direct methods is the reaction of propargyl alcohol with sodium cyanate in the presence of an acid like trifluoroacetic acid. This approach provides the corresponding prop-2-yn-1-yl carbamate in moderate yields. nih.govacs.org Another common strategy involves the use of propargyl chloroformate , a highly reactive reagent that readily couples with primary or secondary amines to form the desired propargyl carbamates. The mechanism proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate that subsequently eliminates a chloride ion. nih.gov
Alternatively, propargylamines can serve as the nucleophilic component. Their reaction with chloroformates provides a versatile route to N-propargyl carbamates. organic-chemistry.org A greener and increasingly popular approach is the three-component coupling of an amine, carbon dioxide (CO₂), and an electrophile. For alkynylated systems, this would involve reacting propargylamine with CO₂ and a propargyl halide. This method is often facilitated by a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), offering mild reaction conditions and preventing common side reactions like N-alkylation. organic-chemistry.orgorganic-chemistry.orgacs.org
Other phosgene-free methods include the use of activating agents like carbonyldiimidazole (CDI), which reacts with an alcohol to form an activated intermediate that is subsequently displaced by an amine to yield the carbamate. organic-chemistry.org
| Method | Alkynyl Reactant | Carbonyl Source/Reagents | General Product |
|---|---|---|---|
| Cyanate Reaction | Propargyl alcohol | NaOCN, CF₃COOH | Propargyl carbamate |
| Chloroformate Coupling | Propargylamine | Propargyl chloroformate | Dipropargyl carbamate |
| Three-Component Coupling | Propargylamine | CO₂, Propargyl halide, Cs₂CO₃, TBAI | Dipropargyl carbamate |
| CDI Activation | Propargyl alcohol | 1. Carbonyldiimidazole (CDI) 2. Propargylamine | Dipropargyl carbamate |
Advanced Synthetic Methodologies for this compound Scaffolds
More sophisticated synthetic strategies have been developed to construct complex molecules incorporating the dipropargyl carbamate framework. These methods, including tandem and multicomponent reactions, offer increased efficiency and molecular diversity from simple starting materials.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex products in a single step from three or more reactants, enhancing atom economy and procedural efficiency. nih.govresearchgate.net While a direct MCR for this compound is not prominent, MCRs are widely used to synthesize key precursors like propargylamines, which can then be converted to the target carbamate.
The most notable of these is the A³ coupling (or aldehyde-alkyne-amine coupling). This copper-catalyzed reaction combines an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. nih.govresearchgate.net By selecting the appropriate starting materials, a wide variety of substituted propargylamines can be generated, which are then readily available for carbamoylation. Variations of this reaction, such as the KA² coupling (ketone-alkyne-amine), further broaden the scope. nih.gov
Isocyanate-based MCRs also provide a route to carbamate-containing scaffolds. rsc.org For instance, an isocyanate can react with an alkyne and a carbonyl compound to generate cyclic carbamate derivatives (oxazolidinones). rsc.org While this yields a different scaffold, it demonstrates the principle of incorporating the carbamate functionality in a multicomponent setting involving alkynes. Another advanced approach involves the carboxylative cyclization of propargylamines using either CO₂ or carbamate salts as a CO₂ source, often catalyzed by silver salts, to produce oxazolidinones. researchgate.net
| Reaction Type | Key Reactants | Catalyst/Reagents | Primary Product Scaffold |
|---|---|---|---|
| A³ Coupling | Aldehyde, Terminal Alkyne, Amine | Cu(I) salts (e.g., CuBr, CuCl) | Propargylamine |
| KA² Coupling | Ketone, Terminal Alkyne, Amine | Cu(I) or other metal catalysts | Propargylamine |
| Isocyanate-based 3-MCR | Isocyanate, Arylacetylene, Carbonyl compound | Various | Cyclic Carbamate (Oxazolidinone) |
| Carboxylative Cyclization | Propargylamine | CO₂ or Carbamate salt, Ag catalyst | Oxazolidinone |
Regioselective reactions allow for the precise modification of a specific position within a molecule, which is crucial for building complex chemical architectures. In the context of propargyl carbamate scaffolds, the carbamate group can act as a directing or controlling group, influencing the outcome of subsequent reactions.
A notable example is the reaction of propargyl carbamates with silyl (B83357) cuprate (B13416276) reagents. Research has shown that the carbamate group provides superior regioselectivity compared to an acetate (B1210297) group in this transformation. rsc.org While a propargyl acetate reacts with a silyl cuprate to give a mixture of allenylsilane and propargylsilane, the corresponding N-phenylcarbamate yields only the allenylsilane. rsc.org This indicates a strong directing effect of the carbamate moiety, enabling the selective synthesis of allenylsilanes.
Furthermore, the C–H bonds adjacent to the nitrogen atom in carbamates can be targeted for functionalization. Rhodium-catalyzed C–H amination of homopropargylic carbamates has been shown to produce propargylic carbamates in good yields. acs.org This intramolecular reaction selectively forms a new C–N bond at the propargylic position without significant oxidation of the alkyne, a common side reaction. The resulting propargylic amines can be further converted into valuable allenic carbamates. acs.org
Transition metal-catalyzed carboboration of propargyl alcohols also demonstrates high regioselectivity, where C-C bond formation occurs exclusively at the carbon distal to the alcohol substituent. nih.gov While not directly involving a carbamate, this principle of regiocontrol in functionalizing a propargyl system is highly relevant for developing synthetic routes to complex analogs.
| Reaction Type | Substrate | Reagents/Catalyst | Product Type | Key Finding |
|---|---|---|---|---|
| Silylcupration | Propargyl N-phenylcarbamate | Dimethyl(phenyl)silyl cuprate | Allenylsilane | High regioselectivity for allene (B1206475) formation over propargylsilane. rsc.org |
| Intramolecular C-H Amination | Homopropargylic carbamate | Rh₂(esp)₂, PhI(OAc)₂ | Propargylic carbamate | Selective C-N bond formation at the propargylic position. acs.org |
| trans-Carboboration | Propargyl alcohol | B₂(pin)₂, Pd₂(dba)₃, MeI | Substituted allylic alcohol | C-C bond formation occurs distal to the -OH group. nih.gov |
Chemical Reactivity and Mechanistic Investigations of Prop 2 Yn 1 Yl Prop 2 Yn 1 Ylcarbamate
Alkyne Reactivity in Selective Transformations
The terminal alkyne, or propargyl group, is a cornerstone of modern organic synthesis due to its diverse reactivity. In Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, the presence of two such groups offers pathways for sequential or simultaneous functionalization, enabling the construction of intricate molecular designs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation and Material Science
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, mild reaction conditions, and exceptional specificity. The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is widely employed in bioconjugation, drug discovery, and materials science due to its bio-orthogonality and reliability. rsc.orgresearchgate.netnih.gov
Given its two terminal alkyne groups, this compound is an ideal bifunctional linker for CuAAC reactions. It can react with two azide-containing molecules to link them together or with a diazide monomer to form polymers and extended networks. This capability is crucial in material science for creating cross-linked polymers and functional materials. In bioconjugation, such a linker could be used to attach two different biomolecules (e.g., peptides, proteins, or nucleic acids) or to tether a probe and a therapeutic agent to a targeting moiety. dntb.gov.ua The use of multifunctional linkers is a critical strategy for developing probes for proteomic target profiling. rsc.org While direct studies on this compound are not extensively documented, the reactivity of terminal alkynes in CuAAC is well-established, and its application as a linker is a logical extension of this chemistry. nih.gov
Intramolecular Cycloaddition Reactions of Alkynyl Carbamate (B1207046) Derivatives
Intramolecular reactions provide an efficient route to cyclic and heterocyclic structures. For alkynyl carbamate derivatives, transition metal catalysis, particularly with gold, has enabled a range of selective intramolecular cycloadditions. beilstein-journals.orgbeilstein-journals.org These reactions often proceed via the activation of the alkyne by a π-lewis acidic metal catalyst, followed by nucleophilic attack from another part of the molecule. researchgate.net
In the case of alkynyl carbamates, the carbamate oxygen or nitrogen can act as the internal nucleophile. For instance, gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates has been developed as a direct synthesis of 1,2-dihydroisoquinolines. nih.gov The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the carbamate nitrogen onto the activated C-C triple bond. researchgate.net
For this compound, which is a 1,6-diyne, an intramolecular reaction between the two alkyne units would likely require a specific catalytic system to control the cyclization pathway. Such reactions could potentially lead to the formation of five- or six-membered rings, depending on the mode of cyclization. researchgate.net While direct intramolecular cycloaddition of this compound itself is not prominently reported, the principles established with other alkynyl carbamates suggest a rich potential for gold-catalyzed cycloisomerization reactions. researchgate.netnih.gov
Transition Metal-Catalyzed Reactions Involving Terminal Alkynes
Beyond cycloadditions, terminal alkynes participate in a wide array of transition metal-catalyzed transformations that are fundamental to organic synthesis. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the alkyne terminus.
Key examples of such reactions include:
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the attachment of aromatic or olefinic fragments to one or both alkyne ends of this compound.
Glaser-Hay Coupling: An oxidative homocoupling of terminal alkynes, typically using a copper catalyst and an oxidant like dioxygen, to form symmetric 1,3-diynes. researchgate.net Applying this to this compound could lead to oligomerization or polymerization.
Alkyne Hydrometallation: The addition of a metal-hydride bond across the alkyne, which can be followed by further reactions. This process allows for the conversion of the alkyne into a vinyl-metal species, which is a versatile synthetic intermediate. researchgate.net
These transition metal-catalyzed reactions significantly broaden the synthetic utility of this compound, enabling its incorporation into a vast range of more complex molecules. The control of regioselectivity in these coupling reactions is a critical aspect that has been extensively studied. rsc.org
Carbamate Moiety Transformations
The carbamate functional group is not merely a passive linker; it actively participates in and directs chemical reactions. Its electronic properties and ability to coordinate with metal centers allow it to play a crucial role in various synthetic transformations.
Role in Directed C-H Functionalization
Chelation-assisted C-H functionalization is a powerful strategy for achieving high regio- and stereoselectivity in the modification of otherwise unreactive C-H bonds. In this approach, a directing group (DG) within the substrate coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its activation.
The carbamate group is an effective directing group in such transformations. The carbonyl oxygen and the nitrogen atom can act as a bidentate ligand, forming a stable metallacycle intermediate that directs functionalization to a nearby C-H bond. This strategy has been used for the modification of both sp² and sp³ C-H bonds. While specific examples utilizing this compound as the substrate are not detailed in the literature, the directing ability of carbamates is a well-established principle. For example, carbamates have been used to direct C-H oxidation to form 1,3-diols and to guide metallation at specific positions on aromatic rings. beilstein-journals.org This directing capacity could potentially be harnessed to functionalize the methylene (B1212753) C-H bonds adjacent to the nitrogen or oxygen atoms of the carbamate in this compound.
Carbamate Transfer Reactions to Diverse Substrates (e.g., Sulfoxides)
The carbamate group can be transferred to other molecules in a process catalyzed by transition metals. A notable example is the rhodium-catalyzed transfer of a carbamate group to a sulfoxide (B87167) to synthesize N-acyl sulfoximines. Sulfoximines are an important class of compounds in medicinal chemistry, and this reaction provides a direct method for their preparation. psu.edu
Research has demonstrated the successful use of the related compound, Prop-2-yn-1-yl carbamate, as the nitrogen source in these transformations. researchgate.netnih.gov In this reaction, a rhodium catalyst facilitates the transfer of the propargyl carbamate group to a sulfoxide, yielding the corresponding sulfoximine (B86345) propargyl carbamate. This process is efficient for a variety of sulfoxide substrates. Although these studies were performed with the primary carbamate (H₂NCO₂-propargyl), the fundamental reactivity suggests that N-substituted carbamates could potentially undergo similar transformations. The reaction showcases the utility of the propargyl group as a valuable handle that is carried through the reaction and is available for subsequent modifications, such as CuAAC.
Below is a table summarizing the yields of various sulfoximine propargyl carbamates synthesized from different sulfoxides using Prop-2-yn-1-yl carbamate, illustrating the scope of this transformation. researchgate.netnih.gov
| Sulfoxide Substrate | Product Name | Yield (%) |
|---|---|---|
| Methyl(p-tolyl)sulfoxide | Prop-2-yn-1-yl (Methyl(oxo)(p-tolyl)-λ⁶-sulfaneylidene)carbamate | 86 |
| (2-Fluorophenyl)(methyl)sulfoxide | Prop-2-yn-1-yl ((2-Fluorophenyl)(methyl)(oxo)-λ⁶-sulfaneylidene)carbamate | 20 |
| Phenethyl(p-tolyl)sulfoxide | Prop-2-yn-1-yl (Oxo(phenethyl)(p-tolyl)-λ⁶-sulfaneylidene)carbamate | 70 |
| Cyclopropyl(phenyl)sulfoxide | Prop-2-yn-1-yl (Cyclopropyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | 70 |
Formation of Ynamides via N-Alkynylation of Carbamates
The synthesis of ynamides, compounds characterized by a nitrogen atom attached to an acetylenic carbon, is a pivotal transformation in organic chemistry due to their utility as versatile building blocks. nih.gov These compounds exhibit unique reactivity, making them valuable intermediates in a variety of synthetic applications, including cycloadditions, ring-closing metathesis, and hydrometalation reactions. nih.gov A primary and direct route to ynamide synthesis involves the N-alkynylation of amides, including carbamates. nih.govorgsyn.org This section focuses on the mechanistic details and findings related to this transformation.
One of the most effective methods for the N-alkynylation of carbamates is through copper-mediated coupling reactions. nih.govacs.org While early methods often required harsh conditions or were limited in scope, significant advancements have led to more general and milder protocols. nih.gov A widely adopted strategy involves the reaction of a deprotonated carbamate with an alkynyl halide, facilitated by a copper salt. nih.govnih.gov
The general mechanism for this copper-promoted reaction begins with the deprotonation of the carbamate nitrogen using a strong base, such as potassium hexamethyldisilazide (KHMDS), to form a metalated amide intermediate. nih.gov This intermediate then reacts with a copper(I) salt, typically copper(I) iodide (CuI), to generate a copper amide species. nih.gov Subsequent oxidative addition of this copper amide to an alkynyl halide (e.g., an alkynyl bromide) is proposed to form a transient copper(III) intermediate. nih.gov This high-valent copper species then undergoes reductive elimination to furnish the final ynamide product and regenerate a copper(I) species. nih.gov
A critical aspect of this methodology is the preformation of the copper amide intermediate before the introduction of the alkynyl halide. nih.govnih.gov This approach maximizes the rate of the desired amidation reaction, allowing it to effectively outcompete the undesired homocoupling of the alkynyl halide, which is a common side reaction. nih.gov This protocol has been successfully applied to a broad range of acyclic carbamates and various substituted alkynyl bromides, proceeding efficiently at room temperature. nih.gov
The reaction conditions have been optimized to achieve high yields for various substrates. A typical procedure involves treating the carbamate with one equivalent each of KHMDS and CuI in a pyridine-THF solvent mixture, followed by the addition of the alkynyl bromide. nih.gov
| Entry | Carbamate Substrate | Alkynyl Bromide | Product (Ynamide) | Yield (%) |
|---|---|---|---|---|
| 1 | N-Benzyl-N-(methoxycarbonyl)amine | 1-Bromo-2-phenylethyne | N-Benzyl-N-(methoxycarbonyl)-2-phenyl-1-ethynylamine | 85 |
| 2 | N-Allyl-N-(methoxycarbonyl)amine | 1-Bromo-1-hexyne | N-Allyl-N-(1-hexynyl)-N-(methoxycarbonyl)amine | 81 |
| 3 | N-Benzyl-N-(methoxycarbonyl)amine | 1-Bromo-1-hexyne | N-Benzyl-N-(1-hexynyl)-N-(methoxycarbonyl)amine | 88 |
| 4 | N-Allyl-N-(methoxycarbonyl)amine | 1-Bromo-2-(trimethylsilyl)ethyne | N-Allyl-N-(methoxycarbonyl)-N-[2-(trimethylsilyl)-1-ethynyl]amine | 79 |
| 5 | N-Benzyl-N-(methoxycarbonyl)amine | 3-Bromo-2-propyn-1-ol | N-Benzyl-N-(3-hydroxy-1-propynyl)-N-(methoxycarbonyl)amine | 75 |
Beyond copper-promoted methods using stoichiometric copper salts, catalytic versions have also been developed. acs.org However, protocols that are catalytic in copper often require higher reaction temperatures (110–150 °C) and may result in lower yields for certain substrates like acyclic carbamates. acs.org
Alternative, transition-metal-free approaches for ynamide synthesis have also been explored. organic-chemistry.org These methods can involve the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides under basic conditions, suggesting the in situ formation of an alkynyl chloride that is then attacked by the nitrogen nucleophile. organic-chemistry.org While innovative, copper-catalyzed systems, particularly those involving alkynyl halides, remain a highly general and reliable method for the N-alkynylation of carbamates. nih.govorgsyn.org
Advanced Spectroscopic and Structural Elucidation Techniques for Prop 2 Yn 1 Yl Prop 2 Yn 1 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons would be expected. The terminal alkyne protons (HC≡) would likely appear as a triplet in the range of 2.0-3.0 ppm, with a small coupling constant (J-value) due to long-range coupling with the methylene (B1212753) protons. The methylene protons adjacent to the alkyne group and the nitrogen atom of the carbamate (B1207046) (N-CH₂-C≡) would likely resonate in the region of 3.5-4.5 ppm, appearing as a doublet of doublets or a more complex multiplet due to coupling with the terminal alkyne proton and potentially with the NH proton. The proton on the nitrogen of the carbamate group (NH) would be expected to show a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the carbonyl group (C=O) in the carbamate are typically observed in the downfield region of the spectrum, around 155-160 ppm. The sp-hybridized carbons of the alkyne groups (C≡C) would show two distinct signals in the range of 70-90 ppm. The methylene carbons (N-CH₂) would likely appear in the region of 30-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 155-160 |
| Alkyne (C≡C) | - | 70-90 |
| Methylene (N-CH₂) | 3.5-4.5 | 30-40 |
| Alkyne (HC≡) | 2.0-3.0 | 70-90 |
| Amine (NH) | Variable | - |
Purity assessment can be performed by integrating the signals in the ¹H NMR spectrum and by the absence of any unexpected peaks that would indicate the presence of impurities.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
A strong, sharp absorption band around 3300 cm⁻¹ would be indicative of the C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would give rise to a weak to medium, sharp absorption band in the region of 2100-2140 cm⁻¹. The presence of the carbamate group would be confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1680-1730 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a moderate to strong band around 3300-3500 cm⁻¹, potentially overlapping with the alkyne C-H stretch. The C-N stretching vibration of the carbamate would be expected in the 1200-1350 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100-2140 | Weak to Medium, Sharp |
| Carbamate | N-H Stretch | 3300-3500 | Moderate to Strong |
| Carbamate | C=O Stretch | 1680-1730 | Strong |
| Carbamate | C-N Stretch | 1200-1350 | Moderate |
Vibrational analysis using IR spectroscopy thus provides a rapid and effective method for confirming the presence of the key functional moieties within the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₇NO₂), the expected exact mass is approximately 137.0477 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 137. Subsequent fragmentation would likely involve the cleavage of the bonds adjacent to the carbamate group. Common fragmentation pathways could include the loss of a propargyl radical (•CH₂C≡CH, m/z 39) to give a fragment at m/z 98, or the loss of a propargyloxy radical (•OCH₂C≡CH, m/z 55) resulting in a fragment at m/z 82. Another plausible fragmentation is the cleavage of the N-C bond to generate the propargyl isocyanate ion (CH≡CCH₂NCO⁺, m/z 81) or the propargyl cation (CH≡CCH₂⁺, m/z 39).
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places, thus confirming the elemental composition of the molecule.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 137 | [M]⁺ | [C₇H₇NO₂]⁺ |
| 98 | [M - •CH₂C≡CH]⁺ | [C₄H₄NO₂]⁺ |
| 82 | [M - •OCH₂C≡CH]⁺ | [C₄H₄N]⁺ |
| 81 | [CH≡CCH₂NCO]⁺ | [C₄H₃NO]⁺ |
| 39 | [CH≡CCH₂]⁺ | [C₃H₃]⁺ |
Analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure.
X-ray Crystallography for Three-Dimensional Molecular Architecture Analysis
The crystal structure would reveal the planarity of the carbamate group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. It would also show the bond lengths of the C≡C triple bonds and the C-N and C-O bonds of the carbamate linkage, which can be compared to standard values. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group as a donor and the carbonyl oxygen as an acceptor, would be elucidated. These hydrogen bonds can play a crucial role in the packing of the molecules in the crystal lattice. The relative orientation of the two propargyl groups would also be determined, providing insight into the molecule's conformational preferences.
Applications and Emerging Research Frontiers for Prop 2 Yn 1 Yl Prop 2 Yn 1 Ylcarbamate
Design and Synthesis of Chemical Probes and Bioconjugation Reagents
The twin alkyne functionalities of Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate make it an ideal scaffold for creating sophisticated tools for chemical biology. Its structure allows for the simultaneous or sequential attachment of different molecules, enabling the construction of probes and reagents with tailored properties for investigating complex biological systems.
Development of Alkyne-Tagged Inhibitors for Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological samples. rsc.org A typical activity-based probe (ABP) consists of a reactive group that covalently binds to an enzyme's active site and a reporter tag for detection and enrichment. mdpi.com The alkyne group has become a favored reporter tag due to its small size, metabolic stability, and bio-orthogonal reactivity, which allows for the two-step labeling of proteins. universiteitleiden.nl In this approach, an alkyne-tagged ABP labels its target protein in a living system, and subsequent cell lysis is followed by the CuAAC "click" reaction to attach a reporter molecule, such as a fluorophore or biotin (B1667282). researchgate.net
This compound could serve as a unique scaffold for creating advanced ABPs. For instance, by attaching a reactive "warhead" to the carbamate (B1207046) nitrogen, a homo-bifunctional probe could be generated. Such a probe would feature two alkyne tags, potentially enabling dual functionalization post-labeling. This could be used for:
Multiplexed Analysis: Attaching two different reporter molecules (e.g., a fluorophore and an affinity tag) to a single protein target.
Proximity Ligation: Capturing protein-protein interactions by designing the probe to span two adjacent enzyme active sites.
Signal Amplification: Attaching multiple reporter molecules to enhance detection sensitivity.
The development of such bifunctional probes allows for more complex experimental designs to explore enzyme function and inhibitor selectivity. researchgate.net The core principle relies on the alkyne handles providing a versatile platform for post-synthesis modification. acs.org
| Probe Component | Function | Example Moiety |
| Reactive Group | Covalently binds to the enzyme active site | Fluorophosphonate, Acrylamide |
| Bifunctional Scaffold | This compound | Connects reactive group to two reporter handles |
| Reporter Handle 1 | First alkyne group for initial click reaction | Propargyl group |
| Reporter Handle 2 | Second alkyne group for secondary click reaction | Propargyl group |
| Detection/Affinity Tag | Attached via click chemistry for visualization/purification | Azide-functionalized biotin, Azide-fluorophore |
Functionalization of Complex Biomolecules for Biological Studies
The ability to chemically modify complex biomolecules like proteins, nucleic acids, and glycans is crucial for studying their biological roles. researchgate.net Bifunctional crosslinkers are essential tools for this purpose, enabling the conjugation of biomolecules to each other or to other labels. nih.gov this compound, with its two terminal alkynes, is a prime candidate for use as a homo-bifunctional crosslinking reagent.
Following modification to introduce a suitable functional group for biomolecule attachment (e.g., an N-hydroxysuccinimide ester on the carbamate), the di-alkyne scaffold can be used to:
Crosslink Proteins: Link two azide-modified proteins to study protein-protein interactions or assemble protein complexes.
Conjugate Different Biomolecules: Create hybrid structures, such as protein-DNA or protein-glycan conjugates, to investigate intricate biological processes.
Attach Multiple Payloads: Link two identical or different molecules (e.g., drugs, imaging agents) to a single azide-functionalized biomolecule. Cytotoxic immunoconjugates, for instance, are bifunctional molecules used to deliver toxins to cells expressing a specific antigen. mdpi.com
The distance between the two alkyne groups, defined by the carbamate linker, provides a specific spatial constraint that can be advantageous in structural biology studies. The high efficiency and orthogonality of the click reaction ensure that these conjugations can be performed under mild, biologically compatible conditions. researchgate.net
Creation of Bifunctional Building Blocks for Integrated Screening Platforms
Modern drug discovery increasingly relies on high-throughput and integrated screening platforms, such as DNA-Encoded Library (DEL) technology. acs.org These platforms depend on a vast collection of diverse and often complex small molecules synthesized in a modular fashion. Bifunctional building blocks, which possess two distinct reactive handles, are fundamental to the assembly of these libraries.
This compound exemplifies such a building block. Its two alkyne groups can be sequentially or simultaneously reacted with different azide-containing molecules, allowing for the rapid generation of molecular diversity from a single scaffold. In the context of an integrated screening platform, this molecule could be used to:
Assemble Combinatorial Libraries: Act as a central scaffold to which two different sets of building blocks are attached via click chemistry.
Link Payloads to Targeting Ligands: In one reaction, an alkyne can be "clicked" to a targeting moiety (e.g., a molecule that binds to a specific protein), while the second alkyne is used to attach a functional payload (e.g., a fluorescent probe or a therapeutic agent).
Facilitate Target Identification: One alkyne could be used to attach the molecule to a solid support or a DNA tag for screening, while the other is used to link a photoreactive group for covalent capture of the biological target.
The modularity offered by such bifunctional building blocks is key to exploring vast chemical space efficiently, accelerating the discovery of new bioactive compounds. acs.org
Role in Polymer Science and Engineering of Functional Materials
In polymer science, molecules with multiple reactive sites are essential for creating crosslinked networks, branched polymers, and functional materials. The dual alkyne functionality of this compound makes it a valuable component for polymer synthesis and modification, primarily through click chemistry-based polymerization and post-synthetic functionalization.
Synthesis of Thermoresponsive Nanogels and Copolymers via Click Chemistry
Nanogels are crosslinked polymer networks that are colloidal in size and can swell in a suitable solvent. conicet.gov.ar Thermoresponsive nanogels, which undergo a volume phase transition in response to temperature changes, are of particular interest for applications in drug delivery and smart materials. rsc.orgnih.gov The properties of these nanogels are highly dependent on their crosslinking density.
This compound can function as an effective crosslinking agent in the synthesis of nanogels. In a typical approach, it would be co-polymerized with azide-functionalized monomers. The di-alkyne molecule would form covalent linkages between growing polymer chains, leading to the formation of a three-dimensional network. utwente.nl
Control over Properties: The degree of crosslinking, and thus the swelling behavior and thermal response of the nanogel, can be precisely tuned by varying the molar ratio of the di-alkyne crosslinker to the azide-functionalized monomer. conicet.gov.ar
Click Polymerization: This compound can also be used in step-growth polymerization with di-azide monomers to synthesize linear or branched copolymers. The use of simple propargyl-containing molecules as initiators or linkers in click polymerization provides a convenient pathway to novel polymer architectures. researchgate.net
The efficiency and specificity of the CuAAC reaction allow for the synthesis of well-defined polymer structures under mild conditions. nih.gov
Crosslinking and Polymer Functionalization Applications
One of the most direct applications of this compound in polymer science is as a crosslinking agent for pre-formed polymers. acs.org Linear polymers bearing pendant azide (B81097) groups can be transformed into robust networks or hydrogels by adding the di-alkyne compound and a copper catalyst. nih.gov This method is widely used to create functional materials with tailored mechanical properties. researchgate.netnih.gov
| Application | Description | Key Advantage |
| Polymer Crosslinking | Links two separate azide-functionalized polymer chains together. | Forms stable polymer networks, hydrogels, and elastomers with tunable mechanical properties. acs.org |
| Surface Immobilization | One alkyne reacts with an azide-functionalized surface, the other links to an azide-functionalized polymer. | Creates patterned hydrogels and functional polymer coatings. nih.govrsc.org |
| Post-Synthetic Functionalization | One alkyne participates in crosslinking, while the other remains free for subsequent reactions. | Allows for the introduction of bioactive molecules, dyes, or other functional groups into the polymer network. mcmaster.ca |
Furthermore, this molecule enables dual-stage functionalization. For example, a polymer network can be formed using one of the alkyne groups, leaving the second one unreacted within the polymer matrix. These remaining alkyne groups can then be used as anchor points for the covalent attachment of other molecules, such as growth factors, peptides, or drugs, thereby creating a bioactive and functional material. mcmaster.caacs.org This approach provides a powerful platform for engineering advanced materials for biomedical and technological applications.
Precursor in Organic Synthesis of Diverse Chemical Entities
The bifunctional nature of this compound, characterized by the presence of two alkyne moieties, renders it a highly useful building block for constructing intricate molecular architectures. Its utility is particularly evident in rhodium-catalyzed reactions, where it serves as an efficient reagent for transferring the propargyl carbamate group to various substrates.
A significant application of this compound is in the synthesis of sulfoximine (B86345) propargyl carbamates. nih.gov Sulfoximines are increasingly important in medicinal chemistry as they are considered aza-analogues of sulfones and can offer improved physicochemical and metabolic properties. nih.gov The propargyl group installed via this carbamate provides a reactive "handle," such as an alkyne, which can be used for further modifications, for instance, in "click chemistry". nih.gov
The synthesis is typically achieved through a rhodium-catalyzed carbamate transfer to sulfoxides. nih.gov Improved reaction conditions, notably using the Rh2(esp)2 catalyst, have led to considerably increased yields, even for carbamates containing π-functionality, which were previously low-yielding. nih.gov This method allows for the direct installation of the propargyl carbamate onto a range of substituted aryl methyl sulfoxides, accommodating both electron-donating and electron-withdrawing groups. nih.gov The reaction has proven effective on a 0.5 mmol scale, yielding good to excellent results for various substrates. nih.gov
The following table details several sulfoximine propargyl carbamates that have been synthesized using this methodology.
| Product Name | Starting Sulfoxide (B87167) | Yield (%) |
|---|---|---|
| Prop-2-yn-1-yl (Methyl(oxo)(phenyl)-λ6-sulfaneylidene)carbamate | Methyl phenyl sulfoxide | 85 |
| Prop-2-yn-1-yl (Methyl(oxo)(p-tolyl)-λ6-sulfaneylidene)carbamate | Methyl p-tolyl sulfoxide | 86 |
| Prop-2-yn-1-yl ((4-Chlorophenyl)(methyl)(oxo)-λ6-sulfaneylidene)carbamate | (4-Chlorophenyl)(methyl)sulfoxide | 88 |
| Prop-2-yn-1-yl ((Chloromethyl)(oxo)(p-tolyl)-λ6-sulfaneylidene)carbamate | (Chloromethyl)(p-tolyl)sulfoxide | 77 |
| Prop-2-yn-1-yl (Cyclopropyl(oxo)(phenyl)-λ6-sulfaneylidene)carbamate | Cyclopropyl(phenyl)sulfoxide | 70 |
| Prop-2-yn-1-yl (Methyl(oxo)(o-tolyl)-λ6-sulfaneylidene)carbamate | Methyl o-tolyl sulfoxide | 32 |
| Prop-2-yn-1-yl ((2-Fluorophenyl)(methyl)(oxo)-λ6-sulfaneylidene)carbamate | (2-Fluorophenyl)(methyl)sulfoxide | 20 |
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and pharmaceuticals. Propargyl compounds, such as propargyl amines and their derivatives, are widely recognized as versatile building blocks for the synthesis of these heterocyclic systems due to the reactivity of the alkyne group in cyclization reactions. mdpi.comresearchgate.netresearchgate.net
While the direct intramolecular cyclization of this compound itself is not extensively documented in the surveyed literature, its utility as a precursor to molecules that can undergo cyclization is established. Specifically, the alkyne functionality in the sulfoximine propargyl carbamates, synthesized from this compound, is available for subsequent reactions. A notable example is the use of these molecules in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions. nih.gov This reaction allows for the clean formation of triazoles, which are a significant class of nitrogen-containing heterocycles. For instance, the reaction of Prop-2-yn-1-yl (methyl(oxo)(phenyl)-λ6-sulfaneylidene)carbamate with benzylazide or biotin azide successfully yields the corresponding triazole products. nih.gov This demonstrates an indirect but valuable route to heterocyclic systems originating from this compound.
Ynamides are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon triple bond, which is further substituted with an electron-withdrawing group on the nitrogen. This structure makes them highly versatile and powerful building blocks in organic synthesis for constructing nitrogen-containing molecules. nih.govacs.org
However, the synthesis of ynamides from acyclic carbamate precursors, such as this compound, presents significant challenges. The direct N-alkynylation of acyclic carbamates is reported to not proceed in good yield under several standard conditions. nih.gov While various strategies exist for ynamide synthesis, including the isomerization of propargyl amides and copper-promoted coupling reactions, the application of these methods to acyclic propargyl carbamates is not well-established. nih.gov Research into the reactivity of propargyl carbamates has also explored transformations like propargyl rearrangements when treated with certain reagents, which lead to different classes of compounds rather than ynamides. acs.org Consequently, based on the available literature, the use of this compound as a direct precursor for the preparation of ynamide building blocks is not a commonly employed or efficient pathway.
Computational and Theoretical Investigations of Prop 2 Yn 1 Yl Prop 2 Yn 1 Ylcarbamate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of carbamate (B1207046) systems. While specific DFT studies on Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate are not extensively available in the literature, data from analogous propargyl and carbamate-containing molecules allow for a detailed theoretical characterization.
DFT calculations can provide optimized geometries, including bond lengths and angles, offering a three-dimensional representation of the molecule. For the carbamate moiety (–NH–(C=O)–O–), theoretical methods have shown that the C–N bond possesses partial double bond character due to resonance, which restricts rotation and influences the planarity of this group. acs.org The propargyl groups (–CH₂–C≡CH) introduce regions of high electron density due to the triple bonds.
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key to understanding a molecule's reactivity. The calculated atomic charges would likely show the oxygen atoms of the carbonyl group and the ether linkage being electron-rich, while the carbonyl carbon and the nitrogen atom would be relatively electron-poor. The propargyl groups' terminal alkyne protons would exhibit some acidity.
The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the carbamate group and the π-systems of the alkyne moieties, while the LUMO would be centered on the carbonyl group. This distribution suggests that the molecule could be susceptible to both electrophilic and nucleophilic attack at different sites. Machine learning approaches are also being developed to rapidly predict DFT-level descriptors for organic molecules, which could in the future be applied to systems like this carbamate to forecast their reactivity. nih.govrsc.org
Table 1: Predicted Electronic Properties from Analogous Systems
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Localization | π-orbitals of the carbamate and alkyne groups |
| LUMO Localization | π* orbital of the carbonyl group |
| Electron-Rich Centers | Carbonyl oxygen, ether oxygen |
| Electron-Deficient Centers | Carbonyl carbon, nitrogen |
| Reactive Sites | Alkyne C-H bond (acidic proton), C=O group (nucleophilic attack), alkyne triple bond (addition reactions) |
Mechanistic Studies of Carbamate-Involved Reactions at the Molecular Level
Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms at the molecular level. For carbamate-containing molecules, theoretical investigations have shed light on various transformations.
One of the fundamental reactions involving carbamates is their formation. Computational and experimental studies on the formation of carbamates from CO₂ and amines have detailed the mechanistic pathways, showing how superbases can mediate this process. rsc.org These studies indicate that the reaction can proceed through a concerted mechanism where the base assists in the deprotonation of the amine as it attacks a CO₂ molecule. rsc.org
Reactions involving the propargyl groups are also of significant interest. The terminal alkynes can participate in a variety of reactions, including "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. acs.orgnih.gov Theoretical studies can model the reaction pathway of such cycloadditions, providing insights into the role of the catalyst and the energetics of the process.
Furthermore, computational studies on the self-reaction of propargyl radicals have shown that addition mechanisms are generally dominant over hydrogen abstraction. nih.gov While this compound is not a radical, this highlights the inherent reactivity of the propargyl moiety, which could be involved in radical-mediated transformations under specific conditions. DFT calculations can be employed to explore the mechanisms of such potential reactions. nih.gov For instance, theoretical investigations into the heterocyclization reactions of N-propargyl hydrazides have utilized DFT to support different mechanistic pathways, such as ionic versus radical pathways, depending on the metal catalyst used. acs.org
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. The carbamate group can exist in different conformations, primarily the syn and anti rotamers, arising from rotation around the C–N bond. acs.org The relative stability of these conformers is influenced by steric and electronic effects of the substituents. acs.org For this compound, the two propargyl groups would introduce significant steric considerations.
Computational methods can be used to calculate the energy of different conformers and determine the most stable geometries. In a study of a Cu(II)-based metal-organic framework (MOF) functionalized with a propargyl carbamate ligand, crystallographic data revealed that the propargyl carbamate residue could exist in at least two different conformations within the crystal structure, highlighting its flexibility. unipd.itnih.gov These conformations exhibited significantly different torsional angles. unipd.itnih.gov
Intermolecular interactions play a crucial role in the solid-state structure and properties of molecular compounds. The carbamate group is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov Therefore, this compound is expected to form intermolecular hydrogen bonds in the solid state, influencing its crystal packing. Additionally, the terminal alkyne C-H group can act as a weak hydrogen bond donor, interacting with the carbonyl oxygen or other suitable acceptors. nih.gov Computational studies can model these interactions and predict the resulting supramolecular structures.
Table 2: Potential Conformations and Interactions
| Feature | Description |
|---|---|
| Carbamate Conformation | Can exist as syn and anti rotamers around the C-N bond. The equilibrium is influenced by the steric bulk of the propargyl groups. |
| Propargyl Group Flexibility | The propargyl chains can adopt various conformations, as evidenced by crystallographic studies of related compounds. unipd.itnih.gov |
| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, and the C=O group can act as a hydrogen bond acceptor. |
| Other Interactions | The terminal alkyne C-H can participate in weak hydrogen bonding. π-stacking interactions between the alkyne moieties are also possible. |
Future Perspectives and Research Directions for Prop 2 Yn 1 Yl Prop 2 Yn 1 Ylcarbamate
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of carbamates often involves the use of hazardous reagents like phosgene (B1210022) and isocyanates, which raises environmental and safety concerns. ionike.com Future research will likely focus on developing greener and more sustainable synthetic pathways to Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate. These methods would ideally involve non-toxic reagents, renewable feedstocks, high atom economy, and mild reaction conditions. ionike.comrsc.org
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 feedstock. researchgate.net The direct reaction of propargyl alcohol and propargylamine (B41283) with CO2, or the reaction of dipropargylamine (B1361397) with CO2, could offer a more environmentally benign route. researchgate.net Research in this area would involve the exploration of efficient catalytic systems, such as organocatalysts or transition metal complexes, to facilitate the carboxylation reactions under mild conditions. mdpi.com Another sustainable approach could be the transcarbamoylation of a hydroxyl-functionalized precursor with a lower alkyl carbamate (B1207046), which avoids the use of highly reactive and toxic intermediates. google.com
The development of solvent-free reaction conditions or the use of green solvents like water or supercritical CO2 would further enhance the sustainability of the synthesis. mdpi.comrsc.org A comparative analysis of potential green synthetic routes is presented in Table 1.
Table 1: Prospective Green Synthetic Routes for this compound
| Synthetic Route | Catalyst/Reagent | Solvent | Potential Advantages | Research Focus |
|---|---|---|---|---|
| CO2 insertion | Organocatalyst (e.g., DBU) | Solvent-free or Green Solvent | Utilization of a greenhouse gas, high atom economy | Catalyst development, optimization of reaction conditions (pressure, temperature) |
| Oxidative Carbonylation | Transition Metal Catalyst (e.g., Pd, Cu) | Acetonitrile, DMF | Avoidance of phosgene | Catalyst stability and reusability, understanding reaction mechanisms |
| Transcarbamoylation | Base Catalyst (e.g., NaOCH3) | High-boiling alcohol | Non-isocyanate route | Optimization of catalyst and reaction conditions for high yield |
Exploration of Novel Catalytic Transformations
The two terminal alkyne groups in this compound are ripe for a multitude of catalytic transformations. Future research is expected to delve into novel ways to functionalize this molecule, leading to a diverse range of derivatives with unique properties.
A significant area of exploration will be cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to synthesize bis-triazole derivatives. These compounds have potential applications in medicinal chemistry and materials science. nih.gov Rhodium-catalyzed carbamate transfer to sulfoxides is another area of interest, potentially leading to the synthesis of novel sulfoximine (B86345) propargyl carbamates. nih.govacs.orgacs.org
Furthermore, the propargyl groups can undergo a variety of other metal-catalyzed reactions, such as Sonogashira coupling, Glaser coupling, and various cyclization reactions to form heterocyclic compounds. acs.orgacs.org The development of selective catalytic systems that can differentiate between the two alkyne groups would be a particularly interesting challenge, allowing for the stepwise functionalization of the molecule. Table 2 outlines some potential catalytic transformations.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst | Potential Products | Potential Applications |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) or Ruthenium | Bis-triazoles | Cross-linking agents, functional polymers, bioconjugation |
| Sonogashira Coupling | Palladium/Copper | Di-substituted alkynes | Synthesis of complex organic molecules, functional materials |
| Glaser Coupling | Copper | 1,3-Diynes | Conjugated polymers, molecular wires |
| Cycloisomerization | Gold, Silver, or other transition metals | Heterocyclic compounds (e.g., furans, pyrroles) | Pharmaceutical intermediates, organic electronics |
Integration into Advanced Functional Material Design
The bifunctional nature of this compound makes it an excellent candidate as a monomer or cross-linker in the design of advanced functional materials. nih.govnih.govchemrxiv.org The rigid propargyl groups can impart desirable thermal and mechanical properties to polymers, while the carbamate linkage can offer hydrogen bonding capabilities, influencing the material's morphology and properties. nih.gov
One of the most promising applications is in the synthesis of sequence-defined polymers. nih.govnih.govchemrxiv.org The controlled polymerization of this monomer could lead to the formation of polyurethanes with pendant alkyne groups. wikipedia.org These pendant groups can be further functionalized post-polymerization, allowing for the creation of materials with tailored properties for specific applications, such as drug delivery, coatings, and advanced composites.
The ability of the alkyne groups to undergo polymerization or cross-linking reactions upon thermal or catalytic treatment can be exploited to create highly cross-linked thermosetting resins. These materials are expected to exhibit high thermal stability, chemical resistance, and mechanical strength, making them suitable for aerospace and microelectronics applications. The potential for creating functional polymers is summarized in Table 3.
Table 3: Potential Functional Materials Derived from this compound
| Material Type | Polymerization/Cross-linking Method | Key Features | Potential Applications |
|---|---|---|---|
| Linear Functional Polymers | Controlled polymerization (e.g., ATRP, RAFT) | Pendant alkyne groups for post-functionalization | Drug delivery systems, smart coatings, sensors |
| Cross-linked Thermosets | Thermal or catalytic curing | High thermal stability, high modulus, chemical resistance | Aerospace components, microelectronic encapsulants, adhesives |
| Self-healing Polymers | Incorporation of reversible linkages via alkyne functionalization | Ability to repair damage | Protective coatings, structural components |
Elucidation of Broader Chemical Applications
Beyond the areas mentioned above, future research will likely uncover a wider range of chemical applications for this compound. Its unique structure makes it a valuable building block in organic synthesis for the construction of more complex molecules. mdpi.com
In medicinal chemistry, the carbamate group is a common motif in many therapeutic agents, and the propargyl group can act as a pharmacophore or a handle for bioconjugation. acs.orgacs.orgnih.gov The compound could serve as a scaffold for the development of new drug candidates or as a linker in antibody-drug conjugates.
The terminal alkynes can also be used to immobilize the molecule onto surfaces, leading to the development of functionalized surfaces with specific properties. This could have applications in areas such as biosensors, chromatography, and heterogeneous catalysis. The potential for broader applications is highlighted in Table 4.
Table 4: Potential Broader Chemical Applications
| Application Area | Rationale | Research Focus |
|---|---|---|
| Organic Synthesis | Versatile building block with multiple reactive sites | Development of novel synthetic methodologies utilizing the compound as a starting material |
| Medicinal Chemistry | Carbamate is a known pharmacophore; alkynes for bioconjugation | Synthesis and biological evaluation of derivatives for various therapeutic targets |
| Surface Chemistry | Terminal alkynes can be attached to surfaces | Development of functionalized surfaces for sensors, catalysis, and separation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate, and how can purity be optimized?
- Methodology:
- Use nucleophilic substitution or carbamate coupling reactions under inert atmospheres (e.g., N₂ or Ar) to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Characterize intermediates and final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation .
- Reference analogous carbamate syntheses in peer-reviewed journals for solvent and catalyst selection (e.g., triethylamine as a base) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology:
- Structural analysis: X-ray crystallography (using SHELX for refinement ), FTIR for functional group identification (C=O, N-H stretches).
- Purity assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–260 nm.
- Thermal stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodology:
- Replicate experiments under standardized conditions (e.g., controlled humidity, solvent batch consistency).
- Cross-validate results using multiple analytical methods (e.g., compare NMR data with computational predictions via DFT calculations).
- Conduct systematic literature reviews to identify variables influencing reactivity (e.g., steric effects of propargyl groups) .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology:
- pH stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Thermal stability: Use accelerated stability testing (40°C, 75% RH) with periodic sampling.
- Data interpretation: Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. How can computational modeling enhance understanding of this compound’s electronic properties?
- Methodology:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and reactive sites.
- Validate models against experimental spectroscopic data (e.g., NMR chemical shifts, IR frequencies).
- Use molecular docking studies to predict biological activity if applicable (e.g., enzyme inhibition) .
Contradiction Analysis and Methodological Gaps
Q. What strategies address discrepancies in toxicity profiles reported for this compound?
- Methodology:
- Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 or HepG2 cells) with rigorous controls (solvent-only, positive controls).
- Compare results across multiple cell lines and exposure durations.
- Reference standardized toxicity databases (e.g., NIST Chemistry WebBook ) to contextualize findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
